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molecular formula C17H30O6 B8255964 1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid

1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid

Cat. No. B8255964
M. Wt: 330.4 g/mol
InChI Key: HYBVWCCIEBYQJZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030654

Procedure details

A solution of 1-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]-1-cyclopentanecarboxylic acid (110.1 g, 0.333 mole) in hexane (550 ml) was treated with (+) pseudoephedrine (55.1 g, 0.333 mole) and the mixture was heated to reflux. The resulting solution was cooled to induce crystallisation, and stirred at 5° C. for 1 hour to granulate the crystals. After overnight refrigeration at 5° C., filtration, washing with hexane (200 ml) and drying gave the crude (+) pseudoephedrine salt of the (S) acid (89.9 g, 54.4%) as a white solid m.p. 76°-80° C. Recrystallisation of 30 g of this material twice from hexane (225 ml) gave the (+)pseudoephedrine salt of the title compound (21.45 g, 71.5% recovery) as white crystals m.p. 86°-7° C., [α]D +34.9° (c=1, MeOH). Found: C,65.21; H,9.23; N,2.91. C27H45NO 7 requires C,65.42; H,9.15; N,2.82%.
Name
1-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]-1-cyclopentanecarboxylic acid
Quantity
110.1 g
Type
reactant
Reaction Step One
Name
(+) pseudoephedrine
Quantity
55.1 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
(+) pseudoephedrine
Name
( S )
[Compound]
Name
acid
Yield
54.4%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH:8]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[CH2:9][C:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:24][C@H:25]([NH:34][CH3:35])[C@@H:26]([OH:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CCCCCC>[CH3:24][C@H:25]([NH:34][CH3:35])[C@@H:26]([OH:33])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1.[C:1]([O:5][C:6]([C@H:8]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[CH2:9][C:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:7])([CH3:3])([CH3:2])[CH3:4]

Inputs

Step One
Name
1-[2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]-1-cyclopentanecarboxylic acid
Quantity
110.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C(CC1(CCCC1)C(=O)O)COCCOC
Name
(+) pseudoephedrine
Quantity
55.1 g
Type
reactant
Smiles
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
Name
Quantity
550 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
crystallisation
WAIT
Type
WAIT
Details
After overnight refrigeration at 5° C.
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing with hexane (200 ml)
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
(+) pseudoephedrine
Type
product
Smiles
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
Name
( S )
Type
product
Smiles
C(C)(C)(C)OC(=O)[C@@H](CC1(CCCC1)C(=O)O)COCCOC
[Compound]
Name
acid
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 89.9 g
YIELD: PERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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